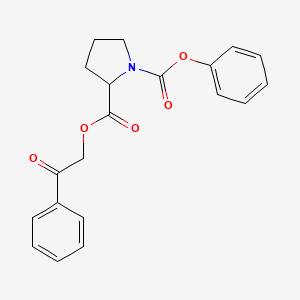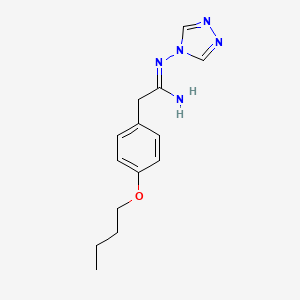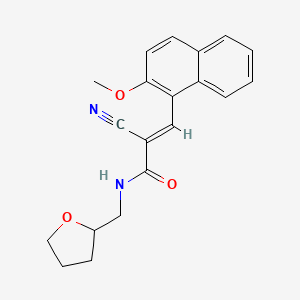
2-cyano-3-(2-methoxy-1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide
説明
2-cyano-3-(2-methoxy-1-naphthyl)-N-(tetrahydro-2-furanylmethyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and belongs to the class of acrylamide derivatives.
作用機序
BTK plays a crucial role in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 binds to the active site of BTK and inhibits its activity, leading to the inhibition of B-cell receptor signaling. This ultimately results in the induction of apoptosis in B-cells and the suppression of B-cell proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to induce apoptosis in CLL and NHL cells and to inhibit the proliferation of B-cells. It has also been shown to have potent anti-inflammatory effects in animal models of rheumatoid arthritis and lupus.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments. It has a high selectivity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, TAK-659 has some limitations for lab experiments. It has low solubility in water, which makes it difficult to formulate for in vivo studies. It also has a short half-life, which requires frequent dosing in animal models.
将来の方向性
There are several future directions for the research and development of TAK-659. One potential direction is the evaluation of its efficacy in combination with other drugs for the treatment of B-cell malignancies. Another direction is the investigation of its potential applications in other diseases, such as autoimmune disorders. Additionally, the optimization of the synthesis method and the development of more potent analogs of TAK-659 may lead to improved therapeutic options for patients.
Conclusion:
In conclusion, TAK-659 is a promising compound with potential applications in the treatment of various diseases. Its potent inhibition of BTK makes it a promising candidate for the treatment of B-cell malignancies, and its anti-inflammatory effects make it a potential candidate for the treatment of autoimmune disorders. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to be a potent inhibitor of the Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This makes TAK-659 a promising candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
特性
IUPAC Name |
(E)-2-cyano-3-(2-methoxynaphthalen-1-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-19-9-8-14-5-2-3-7-17(14)18(19)11-15(12-21)20(23)22-13-16-6-4-10-25-16/h2-3,5,7-9,11,16H,4,6,10,13H2,1H3,(H,22,23)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUNVVDRJWSAKJ-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3898467.png)
![methyl 4-(4-methylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B3898474.png)

![4-[(5-bromo-4-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B3898492.png)
![N-{3-[(2-fluorophenyl)amino]-3-oxopropyl}-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3898496.png)
![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3898501.png)
![2-(2-furyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.6]undec-1-en-6-one thiosemicarbazone 1-oxide](/img/structure/B3898506.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-methoxyethanamine](/img/structure/B3898527.png)
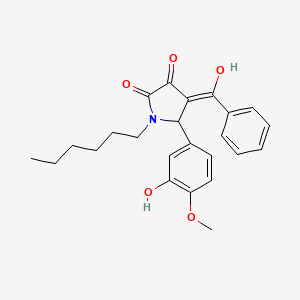
![methyl N-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]leucinate](/img/structure/B3898541.png)
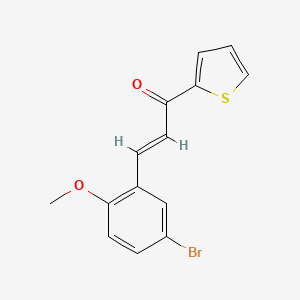
![1-(2-chlorobenzyl)-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3898570.png)
